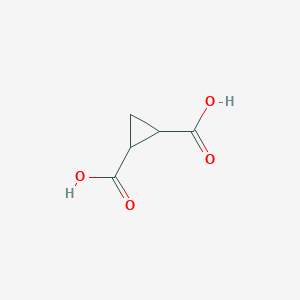
Cyclopropan-1,2-dicarbonsäure
Übersicht
Beschreibung
1,2-Cyclopropanedicarboxylic acid, also known as 1,2-Cyclopropanedicarboxylic acid, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Cyclopropanedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167091. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Cyclopropanedicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclopropanedicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von heterocyclischen Derivaten
Cyclopropan-1,2-dicarbonsäure wurde zur Herstellung neuer heterocyclischer Derivate verwendet, die Thiadiazol- und 1,2,4-Triazol-Einheiten enthalten . Diese Derivate könnten aufgrund der biologischen Aktivitäten, die mit Thiadiazol- und Triazolringen verbunden sind, potenzielle Anwendungen in der medizinischen Chemie haben.
Herstellung von Spiro-Cyclopropyl-Metallozyklen
Diese Verbindung wurde auch zur Herstellung von Spiro-Cyclopropyl-Metallozyklen verwendet . Metallozyklen sind cyclische Verbindungen, die ein Metallatom im Ring enthalten und Anwendungen in der Katalyse, Materialwissenschaft und medizinischen Chemie haben.
Biophysikalische Untersuchung von O-Acetylserin-Sulfhydrylasen
This compound wurde als Werkzeug für die biophysikalische Untersuchung von O-Acetylserin-Sulfhydrylasen (OASS) mittels fluorimetrischer Methoden und Sättigungstransferdifferenz (STD)-NMR verwendet . OASS-Enzyme sind an der Biosynthese von Cystein beteiligt, einer wichtigen Aminosäure in Bakterien und Pflanzen.
Inhibitor von OASS-Enzymen
Diese Verbindung wurde gefunden, um Isoformen von Salmonella typhimurium OASS in nanomolaren Konzentrationen zu hemmen . Dies macht es zu einem möglichen Kandidaten für die Entwicklung neuer Antibiotika, da Cystein eine wesentliche Rolle für das Überleben und die Pathogenität von Mikroorganismen spielt .
Untersuchung von Protein-Protein-Wechselwirkungen
This compound wurde verwendet, um die Wechselwirkung zwischen Serinacetyltransferase (SAT) und OASS-A zu untersuchen, die an der Bildung des Cystein-Synthase-Komplexes (CS) beteiligt sind . Das Verständnis dieser Wechselwirkungen könnte zur Entwicklung von Inhibitoren führen, die die Lebensfähigkeit von Bakterien untergraben .
Entwicklung von kompetitiven Inhibitoren
Angesichts der besonderen Art der Wechselwirkung zwischen SAT und OASS-A wurde diese Verbindung als kompetitiver Inhibitor getestet
Wirkmechanismus
Target of Action
Cyclopropane-1,2-dicarboxylic acid primarily targets O-Acetylserine sulfhydrylase (OASS) , an enzyme present in bacteria and plants but absent in mammals . This enzyme plays a crucial role in the biosynthesis of cysteine .
Mode of Action
The compound acts as an inhibitor of OASS . It is found to be a potent inhibitor of 3-methylaspartase . The mode of action of the most potent inhibitor, (1 S,2 S)-1-methylcyclopropane 1,2-dicarboxylic acid, is consistent with it acting as a transition state analogue for the central substrate deamination reaction catalysed by the enzyme .
Biochemical Pathways
Cyclopropane-1,2-dicarboxylic acid affects the reductive sulfate assimilation pathway (RSAP) . This pathway starts with the transport of sulfate inside the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS) .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
The inhibition of OASS by cyclopropane-1,2-dicarboxylic acid can disrupt the biosynthesis of cysteine . This disruption can affect many biomolecules that are crucial for living organisms, as cysteine is a building block for these molecules .
Action Environment
The action, efficacy, and stability of cyclopropane-1,2-dicarboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated place to prevent degradation . Additionally, the presence of fire can pose a risk due to the compound’s flammability
Biochemische Analyse
Biochemical Properties
Cyclopropane-1,2-dicarboxylic acid interacts with O-acetylserine sulfhydrylases (OASS), enzymes present in bacteria and plants but absent in mammals . These enzymes catalyze the last step of cysteine biosynthesis . The interaction of cyclopropane-1,2-dicarboxylic acid with OASS enzymes provides insights into the binding mode of small molecules to these enzymes .
Cellular Effects
The effects of cyclopropane-1,2-dicarboxylic acid on cells are primarily related to its role in cysteine biosynthesis. As cysteine is a building block for many biomolecules crucial for living organisms, the influence of cyclopropane-1,2-dicarboxylic acid on OASS enzymes can impact various cellular processes .
Molecular Mechanism
Cyclopropane-1,2-dicarboxylic acid acts as an inhibitor for OASS enzymes . It binds to these enzymes, leading to an increase in the fluorescence emission of the pyridoxal 5’-phosphate (PLP) coenzyme . This suggests that cyclopropane-1,2-dicarboxylic acid may exert its effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
Its interaction with OASS enzymes has been studied using saturation transfer difference NMR (STD-NMR), which provides insights into the molecule/enzyme interactions over time .
Metabolic Pathways
Cyclopropane-1,2-dicarboxylic acid is involved in the metabolic pathway of cysteine biosynthesis, interacting with OASS enzymes
Eigenschaften
IUPAC Name |
cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933501 | |
| Record name | Cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-75-3, 696-74-2, 1489-58-3 | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Cyclopropanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



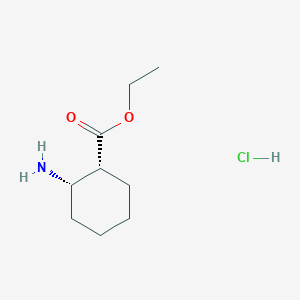
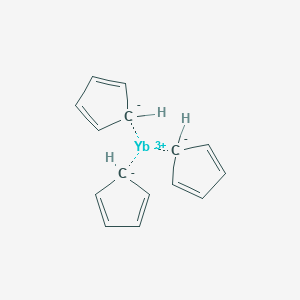
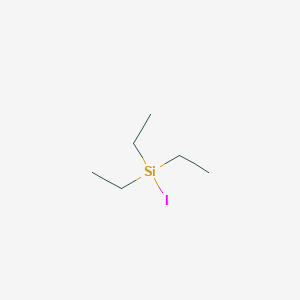
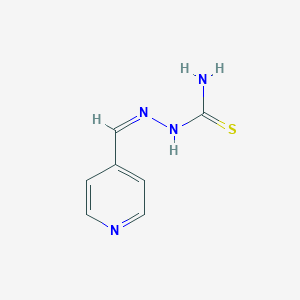
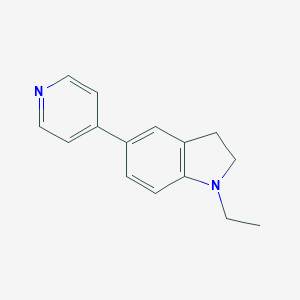
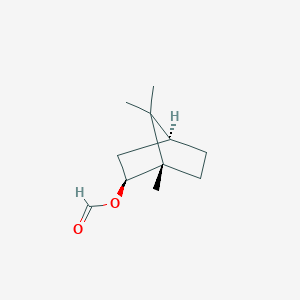
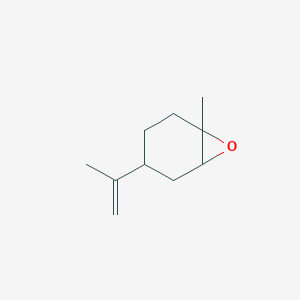

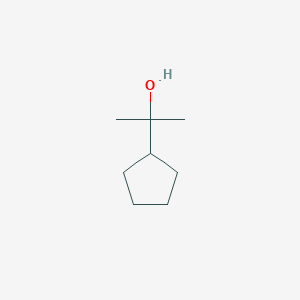
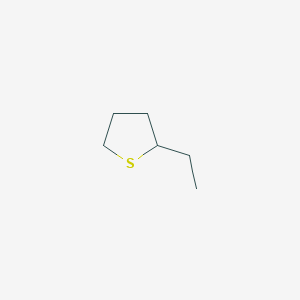
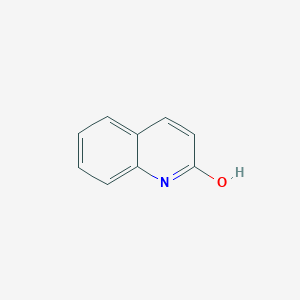
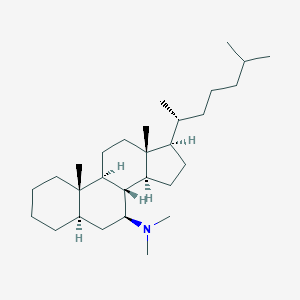
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
